molecular formula C21H24FN7O B2786139 1-cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920387-02-6

1-cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2786139
CAS No.: 920387-02-6
M. Wt: 409.469
InChI Key: PVJLZYLIDOUPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine ( 920387-02-6) is a synthetic small molecule with the molecular formula C21H24FN7O and a molecular weight of 409.46 g/mol . This compound features a complex heterocyclic architecture that integrates a 1,2,3-triazolo[4,5-d]pyrimidine core linked to a piperazine moiety, which is further functionalized with a cyclohexanecarbonyl group and a 3-fluorophenyl substituent. This specific molecular design is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors . Compounds with triazolopyrimidine scaffolds have demonstrated substantial potential as bioactive agents, showing promising applications as protein tyrosine kinase inhibitors, including epidermal growth factor receptor (EGFR) inhibition . Research indicates that such heterocyclic systems can function as ATP-competitive inhibitors, binding to the catalytic domain of kinase targets and disrupting downstream signaling pathways crucial for cell proliferation and survival . The structural components of this molecule—including the flat heteroaromatic system, hydrogen-bonding capabilities, and hydrophobic regions—align with key pharmacophoric features required for efficient binding within enzyme active sites . This reagent is provided with a minimum purity of 90% and is intended for research applications exclusively . It is suitable for in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex therapeutic candidates. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

cyclohexyl-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-16-7-4-8-17(13-16)29-20-18(25-26-29)19(23-14-24-20)27-9-11-28(12-10-27)21(30)15-5-2-1-3-6-15/h4,7-8,13-15H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJLZYLIDOUPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the cyclohexyl group is attached through a coupling reaction, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety facilitates nucleophilic substitutions at its secondary amine sites. In derivative compounds, bromine atoms on pyrimidine or phenyl rings are replaced via SNAr (nucleophilic aromatic substitution) or palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : A 3-fluorophenyl group is introduced to the triazolo-pyrimidine core using arylboronic acids under Pd(PPh₃)₄ catalysis (DME/H₂O solvent, 80–100°C) .

  • Methylation : Trimethylaluminum-DABCO complexes selectively methylate nitrogen atoms under anhydrous conditions (CH₂Cl₂, 0°C to RT) .

Reaction TypeConditionsYieldReference
Suzuki CouplingPd(PPh₃)₄, DME/H₂O, 80°C72–85%
SNAr AminationDIPEA, CH₃CN, 60°C68%

Heterocycle Functionalization

The triazolo[4,5-d]pyrimidine core undergoes regioselective modifications:

  • Electrophilic Halogenation : Iodine monochloride promotes iodination at C-6/C-7 positions, enabling subsequent cross-couplings (e.g., to install methoxyphenyl groups) .

  • Cyclization : Sonogashira coupling of alkynes followed by iodine-mediated cyclization forms fused-ring systems (e.g., thieno[3,2-d]pyrimidines) .

Example Pathway :

  • Sonogashira coupling of 2,4-dibromo-6-methylpyridin-3-ol with terminal alkyne → 15

  • ICl-mediated cyclization → iodinated intermediate 16

  • Suzuki coupling → dimethoxyphenyl derivative 17 .

Piperazine Ring Modifications

The piperazine nitrogen undergoes acylations and alkylations:

  • Mitsunobu Reaction : Hydroxy derivatives react with alcohols using DIAD/TPP to install ether linkages .

  • Cyclohexanecarbonyl Introduction : Cyclohexanecarbonyl chloride reacts with piperazine in the presence of DIPEA (CH₂Cl₂, 0°C).

ReactionReagentsSolventYield
AcylationCyclohexanecarbonyl chloride, DIPEACH₂Cl₂89%
MitsunobuDIAD, TPP, ROHTHF65–78%

Triazole Ring Reactivity

The triazole moiety participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation (not directly observed but inferred from analog studies) .

  • Oxidative Degradation : Under strong acidic conditions (H₂SO₄/H₂O₂), the triazole ring may cleave, forming pyrimidine-dione byproducts .

Stability and Degradation Pathways

Mass spectral studies of related triazolo-pyrimidines reveal:

  • Thermal Fragmentation : N–N bond cleavage in the triazole ring generates pyrimidinone radicals (base peak at m/z 215 in analogs) .

  • Hydrolysis : The cyclohexanecarbonyl group hydrolyzes to cyclohexanecarboxylic acid under basic conditions (NaOH/EtOH, reflux) .

Comparative Reactivity with Analogs

Key differences in reactivity compared to structurally similar compounds:

CompoundStructural VariationReactivity Difference
EVT-66656393-methyltriazoloReduced electrophilicity at C-7 due to methyl group
EVT-30768863-methoxyphenylEnhanced Suzuki coupling yields (85% vs. 72%)
US9415037B2Piperidine substituentsLower SNAr reactivity due to steric hindrance

Synthetic Challenges

  • Regioselectivity : Competing reactions during iodination require precise stoichiometric control of ICl .

  • Purification : Polar byproducts from Mitsunobu reactions complicate isolation (HPLC required for >95% purity) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Mechanism of Action : The compound may inhibit specific protein-protein interactions crucial for cancer cell proliferation, particularly targeting the S100A2-p53 interaction, which is implicated in tumor growth and metastasis .
  • Case Study : In a focused library screening against pancreatic cancer cell lines (e.g., MiaPaCa2, BxPC3), derivatives of this compound showed promising results with enhanced cytotoxicity when specific substituents were introduced .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

  • Cognitive Enhancement : In vivo studies suggest that derivatives of this compound can improve cognitive functions in scopolamine-induced amnesia models. This indicates potential use in treating cognitive impairments associated with neurodegenerative diseases .

Cannabinoid Receptor Modulation

Preliminary research indicates that related piperazine derivatives exhibit selective binding to cannabinoid receptors:

  • CB1 Receptor Binding : Some analogs of the compound have shown selective binding to the CB1 receptor over CB2, which could be leveraged for therapeutic effects in pain management and neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in the fluorophenyl and triazole moieties significantly affect biological activity. For example, introducing electron-withdrawing groups has been associated with increased potency against certain cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits S100A2-p53 interaction; cytotoxicity in pancreatic cancer cells
Cognitive EnhancementImproves cognitive function in animal models
Cannabinoid ModulationSelective binding to CB1 receptors

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various cellular pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to altered cell growth and proliferation .

Comparison with Similar Compounds

Key Structural Features and Modifications

Compound Name Core Structure Substituents Fluorination Bioactivity (Inferred)
Target Compound Triazolo[4,5-d]pyrimidine Cyclohexanecarbonyl, 3-fluorophenyl 3-Fluorophenyl Kinase inhibition, CNS activity (hypothesized)
4-(2-Fluoro-phenyl)-piperazine-1-carboxylic acid ester (Patent) Triazolo[4,3-a]pyrazine Cyclopentyl ester, ethyl group 2-Fluorophenyl Anticancer (targets kinases or GPCRs)
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine Thiadiazole Piperazine 3-Fluorophenyl Antimicrobial (structural similarity to thiadiazole-based drugs)
Quinolonecarboxylic acids (e.g., 5a–m) Quinolone Piperazine-linked aroyl/sulfonyl groups Variable Antibacterial (DNA gyrase inhibition)

Structural and Functional Insights

  • Core Heterocycle Differences: The triazolo[4,5-d]pyrimidine core in the target compound is distinct from triazolo[4,3-a]pyrazine () and thiadiazole (). These variations alter electronic properties and hydrogen-bonding capacity, influencing target selectivity .
  • Fluorophenyl Positioning :

    • The 3-fluorophenyl group in the target compound vs. 2-fluorophenyl in the patent compound () may lead to divergent steric and electronic effects. Meta-substitution often improves metabolic stability compared to ortho-substitution .
  • Piperazine Modifications :

    • Acylation with cyclohexanecarbonyl (target) vs. cyclopentyl ester () or acetyl () alters solubility and membrane permeability. Bulkier groups like cyclohexanecarbonyl may restrict conformational flexibility, enhancing target specificity .

Research Findings and Mechanistic Correlations

Bioactivity Profiling ()

  • Compounds with triazolopyrimidine/triazolopyrazine cores cluster into bioactivity groups associated with kinase inhibition or G-protein-coupled receptor (GPCR) modulation .
  • The target compound’s fluorophenyl group correlates with enhanced cellular uptake in fluorinated analogues, as observed in kinase inhibitors like crizotinib derivatives .

Toxicity and Environmental Impact

  • Fluorinated compounds (e.g., target compound and analogues) may pose environmental persistence risks, as seen in TRI data revisions for fluorinated pesticides (–9). Proper disposal protocols are critical .

Biological Activity

1-Cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS Number: 920387-02-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C21H24FN7O
  • Molecular Weight : 409.46 g/mol
  • SMILES Notation : Fc1cccc(c1)n1nnc2c1ncnc2N1CCN(CC1)C(=O)C1CCCCC1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Studies have indicated several areas of interest:

Antitumor Activity

Research has demonstrated that derivatives of piperazine compounds exhibit antitumor properties. For instance, similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may possess similar capabilities. The mechanism often involves the inhibition of specific signaling pathways critical for tumor growth and survival .

Antibacterial and Antifungal Activity

Compounds with similar structural features have been evaluated for their antibacterial and antifungal activities. The presence of the piperazine moiety is often linked to enhanced interaction with microbial targets. In vitro studies suggest that such compounds can disrupt microbial cell membranes or inhibit key enzymes necessary for microbial proliferation .

Study 1: Antitumor Efficacy

A study focused on the synthesis and evaluation of various piperazine derivatives reported significant antitumor activity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases. The compound's structural similarities to known anticancer agents suggest it may also trigger similar pathways .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of piperazine derivatives against a range of bacterial strains. Results indicated that modifications in the piperazine ring could enhance antibacterial potency. This study highlighted the importance of fluorine substitution in increasing lipophilicity, thereby improving membrane permeability and efficacy against resistant strains .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntitumorInduces apoptosis in cancer cells
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibits fungal growth

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes involved in DNA replication and repair in cancer cells.
  • Disruption of Membrane Integrity : The interaction with microbial membranes leads to increased permeability and eventual cell lysis.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine?

  • Methodological Answer: Synthesis typically involves multi-step reactions:

  • Core Formation: Cyclization of triazolopyrimidine precursors using hydrazines or azides with carbonyl compounds under reflux conditions (polar aprotic solvents like DMF, 80–120°C) .
  • Piperazine Coupling: Nucleophilic substitution or amide coupling between the triazolopyrimidine core and cyclohexanecarbonyl-piperazine derivatives. Catalysts like Pd/C or CuSO₄·5H₂O enhance regioselectivity and yield .
  • Optimization: Reaction parameters (temperature, solvent polarity, stoichiometry) must be systematically adjusted to minimize byproducts (e.g., over-alkylation) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer: Critical techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and piperazine linkage .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₄H₂₅F₄N₇O) and detects isotopic patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the triazolopyrimidine core .
  • HPLC-Purity Analysis: Ensures >95% purity via reverse-phase columns (C18, acetonitrile/water gradient) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer: Standard protocols:

  • Enzyme Inhibition Assays: Dose-dependent inhibition of kinases or phosphodiesterases (IC₅₀ determination) using fluorogenic substrates .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity?

  • Methodological Answer: Structure-Activity Relationship (SAR) studies require:

  • Systematic Substitution: Synthesize analogs with varying electron-withdrawing/donating groups (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) .
  • Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • Data Correlation: Compare logP, polar surface area, and IC₅₀ trends to optimize bioavailability .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of triazolopyrimidine-enzyme interactions .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to rationalize regioselectivity in cyclization steps .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent effects on binding affinity .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify metabolic instability .
  • CYP450 Inhibition Assays: Test cytochrome P450 interactions to predict drug-drug interactions .
  • Prodrug Strategies: Modify solubilizing groups (e.g., esterification) to enhance oral bioavailability .

Q. What strategies address low aqueous solubility during formulation?

  • Methodological Answer:

  • Co-solvent Systems: Use PEG-400/water mixtures or cyclodextrin inclusion complexes to improve solubility .
  • Solid Dispersion: Spray-drying with polyvinylpyrrolidone (PVP) enhances dissolution rates .
  • Salt Formation: Screen counterions (e.g., HCl, citrate) for crystalline salt forms .

Q. How to optimize regioselectivity in triazole ring formation?

  • Methodological Answer:

  • Catalytic Control: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity .
  • Thermodynamic vs. Kinetic Conditions: Higher temperatures (100–120°C) favor thermodynamically stable triazole isomers .
  • Protecting Groups: Temporarily block reactive sites on the pyrimidine ring to direct cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.